
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has a thiazole ring and a methoxyphenyl group attached to it, which makes it a highly versatile molecule for drug design and development.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory activity. 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and improvement of cognitive function. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is its high stability, making it a suitable candidate for various lab experiments. However, its low solubility in water can pose a challenge in certain experimental setups. Additionally, the lack of in vivo studies on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol limits our understanding of its pharmacokinetics and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, including the development of novel drug formulations and the exploration of its potential therapeutic applications in various disease states. The identification of its molecular targets and the elucidation of its pharmacokinetics and toxicity profile are also essential for the development of safe and effective drugs based on 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol. Additionally, the synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol derivatives with enhanced pharmacological properties can lead to the development of more potent drugs.
In conclusion, 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a promising compound with potential therapeutic applications in various disease states. Its anti-inflammatory, antimicrobial, and antioxidant activities make it a versatile molecule for drug design and development. Further research is required to fully understand its pharmacological properties and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol can be achieved through various methods, including the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with carbon disulfide and sodium hydroxide. This reaction produces a yellow crystalline compound that can be purified through recrystallization. Another method involves the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with Lawesson's reagent, which results in the formation of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol |
|---|---|
Molekularformel |
C10H9NOS2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |
InChI-Schlüssel |
HHKFGXNOUWCQEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



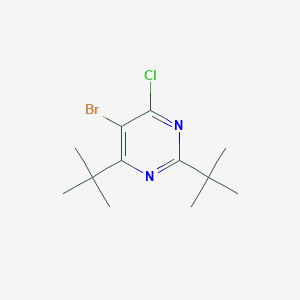

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)

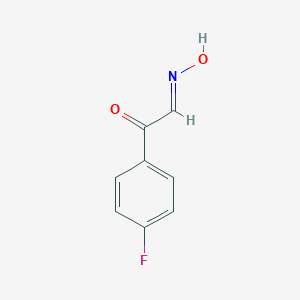

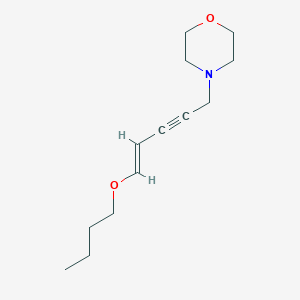

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
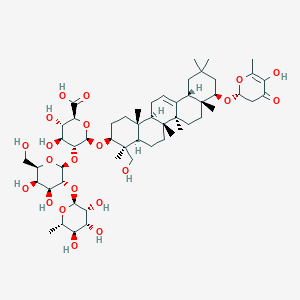
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
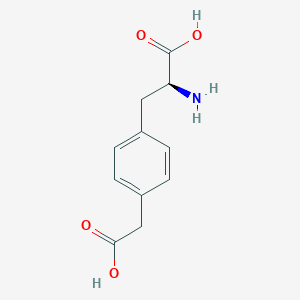
![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
